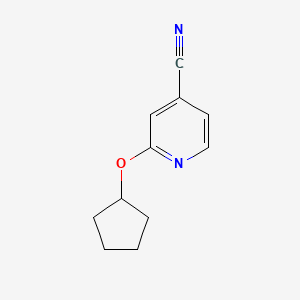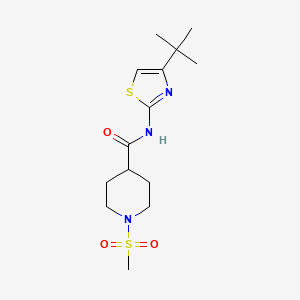
2-(cyclopentyloxy)pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopentyloxy)pyridine-4-carbonitrile (CPC) is an organic compound that belongs to the pyridine family. It is a heterocyclic compound with a nitrogen atom in the ring. CPC is a colorless solid that is soluble in water and organic solvents such as ethanol and acetone. The compound has many applications in organic chemistry, such as in the synthesis of other organic compounds and in the study of the mechanism of action of drugs.
Applications De Recherche Scientifique
2-(cyclopentyloxy)pyridine-4-carbonitrile has many applications in scientific research. It is used in the synthesis of other organic compounds, such as 2-chloro-4-pyridinecarbonitrile, which is used in the synthesis of drugs. This compound is also used in the study of the mechanism of action of drugs. It is used to study the interaction between drugs and their target proteins, as well as to study the structure and function of enzymes.
Mécanisme D'action
2-(cyclopentyloxy)pyridine-4-carbonitrile works by binding to a target protein or enzyme in the body. This binding triggers a reaction that leads to the activation or inhibition of the target protein or enzyme. For example, this compound may bind to an enzyme and inhibit its activity, thus preventing the enzyme from catalyzing a reaction.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increased concentration of the drugs in the body. This compound has also been shown to inhibit the activity of enzymes involved in the production of prostaglandins, which are hormones that regulate various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopentyloxy)pyridine-4-carbonitrile has several advantages for use in laboratory experiments. It is a stable compound that is easy to synthesize and use in experiments. It is also non-toxic and has a low cost. However, this compound can be difficult to purify and has a low solubility in water, which can make it difficult to use in experiments.
Orientations Futures
2-(cyclopentyloxy)pyridine-4-carbonitrile has many potential future applications. It could be used in the development of new drugs and in the study of the structure and function of proteins and enzymes. It could also be used in the design of new materials, such as polymers or catalysts. Additionally, this compound could be used in the development of new analytical methods for the detection of drugs and other compounds.
Méthodes De Synthèse
2-(cyclopentyloxy)pyridine-4-carbonitrile can be synthesized by a variety of methods. One method involves the reaction of 4-cyanopyridine and cyclopentanone in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 4-6 hours, and the resulting product is this compound.
Propriétés
IUPAC Name |
2-cyclopentyloxypyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c12-8-9-5-6-13-11(7-9)14-10-3-1-2-4-10/h5-7,10H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRNNXFTWJEWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)

![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B6525952.png)
![6-bromo-4-phenyl-N-[(pyridin-3-yl)methyl]quinazolin-2-amine](/img/structure/B6525971.png)
![N-[3-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525976.png)
![N-[4-(6-chloro-4-phenylquinolin-2-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B6525980.png)
![N-(3-chlorophenyl)-3-{3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}propanamide](/img/structure/B6525983.png)


![2-[(pyridin-3-yl)amino]pyridine-4-carbonitrile](/img/structure/B6525997.png)
